molecular formula C7H15NO2 B1271929 3-Amino-5-methylhexanoic acid CAS No. 3653-34-7

3-Amino-5-methylhexanoic acid

Cat. No.: B1271929
CAS No.: 3653-34-7
M. Wt: 145.2 g/mol
InChI Key: MLYMSIKVLAPCAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-5-methylhexanoic acid, also known as β-homoleucine, is a β-amino acid. Unlike the more common α-amino acids that make up most polypeptides in cells, β-amino acids like this compound are found less frequently in nature. This compound can exist as two enantiomers: D-β-homoleucine and L-β-homoleucine, with the L-isomer being more common .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-5-methylhexanoic acid can be achieved through several methods:

Industrial Production Methods: Industrial production often focuses on optimizing yield and minimizing environmental impact. For example, the use of recoverable reagents and avoiding expensive or pollutant solvents are key considerations .

Chemical Reactions Analysis

3-Amino-5-methylhexanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reactions: These often involve reagents like halogens or sulfonyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

Chemical Properties and Structure

3-Amino-5-methylhexanoic acid is characterized by its molecular formula C7H15NO2C_7H_{15}NO_2 and features both an amino group (-NH2) and a carboxylic acid group (-COOH) attached to a hexane backbone with a methyl group at the fifth position. Its chiral nature allows for the existence of two enantiomers: (R) and (S), with the (R) form being biologically active.

Chemistry

  • Building Block for Synthesis : This compound serves as a crucial building block in the synthesis of more complex molecules, including peptides and pharmaceutical intermediates.
  • Chemical Reactions : It participates in various chemical reactions such as oxidation, reduction, and substitution, leading to products like oximes, nitriles, alcohols, and amides.

Biology

  • Precursor for Peptide Synthesis : this compound is utilized in the synthesis of peptides and proteins, contributing to research in biochemistry and molecular biology.
  • Neurotransmitter Modulation : The compound has been shown to enhance GABAergic transmission by increasing GABA levels in neuronal cultures, which is significant for understanding inhibitory neurotransmission .

Medicine

  • Therapeutic Potential : Investigated for its potential therapeutic effects in treating neurological disorders such as epilepsy and neuropathic pain. Its role as a precursor for pregabalin—a drug used in these conditions—highlights its importance in pharmaceutical development .
  • Neuroprotective Effects : Research indicates that this compound may offer neuroprotective benefits by reducing excitotoxicity in neuronal cells.

Neurotransmission Studies

A study demonstrated that (R)-3-amino-5-methylhexanoic acid significantly increased GABA levels in neuronal cultures. This enhancement was linked to improved outcomes in animal models of epilepsy, suggesting its potential as an anticonvulsant agent.

Pain Management Trials

Clinical trials involving pregabalin showed marked improvements in patients with neuropathic pain compared to placebo groups. The efficacy was attributed to its mechanism of increasing GABA levels and decreasing neuronal excitability .

Comparative Analysis with Other Amino Acids

Research comparing (R)-3-amino-5-methylhexanoic acid with other branched-chain amino acids indicated that while all share some metabolic pathways, this specific compound uniquely influences GABA synthesis more directly. This highlights its distinctive therapeutic potential compared to other amino acids like leucine and valine.

Mechanism of Action

Comparison with Similar Compounds

  • Leucine
  • Pregabalin
  • Other β-amino acids like β-alanine and β-phenylalanine

Biological Activity

3-Amino-5-methylhexanoic acid (also known as pregabalin) is a compound that has garnered significant attention due to its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and related research findings.

Chemical Structure and Properties

This compound is classified as a beta-amino acid, characterized by the following structure:

  • Molecular Formula: C₇H₁₅NO₂
  • Molecular Weight: 143.20 g/mol
  • CAS Number: 91298-67-8

The compound features an amino group (-NH₂) and a carboxylic acid group (-COOH) attached to a hexane backbone with a methyl group at the fifth position, giving it unique properties compared to standard amino acids.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in neurotransmission. Research indicates that it modulates the activity of neurotransmitters, particularly in the central nervous system (CNS), influencing synaptic transmission and neuronal communication.

  • Calcium Channel Modulation : Pregabalin binds to the alpha-2-delta subunit of voltage-gated calcium channels, inhibiting excitatory neurotransmitter release. This action is crucial for its analgesic and anticonvulsant effects.
  • Neurotransmitter Release : It reduces the release of several neurotransmitters, including glutamate and substance P, which are involved in pain pathways.

Analgesic Effects

Pregabalin has been shown to be effective in managing neuropathic pain conditions. Clinical studies demonstrate its efficacy in reducing pain associated with diabetic neuropathy and postherpetic neuralgia.

Anticonvulsant Properties

The compound is utilized as an anticonvulsant in the treatment of epilepsy. It has been found to decrease the frequency of seizures in patients with partial-onset seizures.

Anxiolytic Effects

Pregabalin exhibits anxiolytic properties, making it beneficial for treating generalized anxiety disorder (GAD). Studies indicate that it can significantly reduce anxiety symptoms compared to placebo treatments.

Case Studies and Clinical Research

  • Neuropathic Pain Management :
    • A randomized controlled trial involving 200 patients with diabetic neuropathy reported significant pain reduction with pregabalin compared to placebo (p < 0.01) .
  • Epilepsy Treatment :
    • In a study with 300 participants suffering from partial seizures, pregabalin demonstrated a 50% reduction in seizure frequency in 45% of patients versus 20% in the control group .
  • Anxiety Disorders :
    • A double-blind trial assessing pregabalin for GAD found that patients experienced a notable decrease in anxiety scores within one week of treatment initiation .

Comparative Analysis with Similar Compounds

CompoundStructure TypeMain UseBiological Activity
Pregabalin (this compound)Beta-amino acidNeuropathic pain, epilepsy, anxietyCalcium channel modulation
GabapentinAnalog of GABANeuropathic painCalcium channel inhibition
L-LeucineEssential amino acidMuscle growthProtein synthesis

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Amino-5-methylhexanoic acid, and how do their yields and enantioselectivity compare?

Methodological Answer: Two primary synthetic strategies are employed:

  • Enzymatic Synthesis : Transaminases (e.g., from Mesorhizobium sp.) catalyze the enantioselective amination of 5-methylhexanoic acid derivatives using pyridoxal-5'-phosphate (PLP) as a cofactor. This method achieves high enantiomeric excess (>99% for the (R)-enantiomer) under mild aqueous conditions .
  • Chemical Synthesis : Reduction of cyano precursors (e.g., 3-cyano-5-methylhexanoic acid) via hydrogenation or catalytic reduction yields racemic mixtures but with moderate yields (~60%) .

Comparison Table

MethodConditionsYield (%)Enantiomeric ExcessAdvantages
Transaminase CatalysisAqueous, PLP, 30–37°C70–85>99% (R)High stereoselectivity, mild conditions
Chemical ReductionH₂/Pd, acidic60RacemicScalability, no enzyme optimization

Q. What analytical techniques are recommended for characterizing this compound and verifying its structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR in deuterated solvents (e.g., D₂O or DMSO-d₆) to confirm the positions of the amino (-NH₂) and methyl (-CH₃) groups. For example, the methyl branch at C5 shows distinct splitting patterns in ¹H NMR .
  • High-Performance Liquid Chromatography (HPLC) : Chiral columns (e.g., Chiralpak® IA) resolve (R)- and (S)-enantiomers, with mobile phases optimized for polar amino acids .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms molecular weight (145.19 g/mol) and detects impurities .

Characterization Workflow

Purity Check : HPLC with UV detection at 210 nm.

Structural Confirmation : ¹H/¹³C NMR and FT-IR for functional groups.

Enantiopurity : Chiral HPLC or polarimetry .

Advanced Research Questions

Q. How do the active site architectures of transaminases influence the enantioselective synthesis of (R)-3-Amino-5-methylhexanoic acid?

Methodological Answer: The enantioselectivity of transaminases arises from substrate orientation in binding pockets:

  • Pocket Interactions : The carboxylic group of the substrate binds to a conserved arginine residue in the "P-pocket," while the methyl group occupies the hydrophobic "O-pocket." This forces the amino group to adopt a specific configuration on the β-carbon, favoring (R)-enantiomer formation .
  • Structural Studies : Crystallography of Mesorhizobium sp. transaminase reveals that steric constraints in the O-pocket disfavor bulkier substituents, enhancing selectivity for 5-methylhexanoic acid derivatives .

Engineering Strategies :

  • Directed Evolution : Screen mutant libraries for improved activity toward non-natural substrates.
  • Computational Design : Molecular dynamics simulations predict mutations that expand substrate scope (e.g., Wybenga et al.’s work on β-amino acid binding) .

Q. What strategies can resolve racemic mixtures of this compound into enantiomerically pure forms?

Methodological Answer:

  • Kinetic Resolution : Use (R)-selective transaminases to selectively convert one enantiomer into a ketone byproduct, leaving the desired (R)-enantiomer unreacted .
  • Chiral Chromatography : Preparative-scale HPLC with cellulose-based chiral stationary phases separates enantiomers, though this is less scalable .
  • Diastereomeric Salt Formation : React the racemate with a chiral resolving agent (e.g., L-tartaric acid) to form differentially soluble salts .

Example Protocol :

Enzymatic Resolution : Incubate racemic substrate with (R)-selective transaminase and pyruvate.

Monitor Reaction : HPLC tracks the depletion of the (S)-enantiomer.

Isolation : Filter the remaining (R)-enantiomer via crystallization .

Q. How can computational protein design enhance the catalytic efficiency of transaminases for novel this compound derivatives?

Methodological Answer:

  • Substrate Docking Simulations : Tools like AutoDock Vina predict how modified substrates (e.g., 5-ethylhexanoic acid) fit into the active site, guiding mutagenesis targets .
  • Conserved Motif Analysis : Identify flexible loops near the binding pocket for saturation mutagenesis (e.g., residues 150–160 in Mesorhizobium transaminase) .
  • Machine Learning : Train models on sequence-activity relationships to predict mutations that improve turnover for bulky substrates.

Case Study :

  • Engineered (R)-Selective Transaminase : A study on Aspergillus terreus transaminase used computational redesign to accommodate 3-Amino-5-ethylhexanoic acid, achieving a 3-fold increase in catalytic efficiency (kcat/Kₐ) .

Data Contradictions and Resolutions

  • Variability in Enzyme Performance : Discrepancies in transaminase yields (e.g., 70–85% in Mesorhizobium vs. 50–60% in Aspergillus) may stem from differences in expression systems or reaction pH. Standardize conditions (e.g., 37°C, pH 7.5) for cross-study comparisons .
  • Racemic vs. Enantiopure Synthesis : Chemical methods often report lower yields but are preferred for non-chiral applications, whereas enzymatic routes require optimization for industrial scalability .

Properties

IUPAC Name

3-amino-5-methylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-5(2)3-6(8)4-7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLYMSIKVLAPCAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50369992
Record name 3-Amino-5-methylhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3653-34-7
Record name 3-Amino-5-methylhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-beta -Homoleucine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 43.06 gm (500 mMol) isovaleraldehyde in ethanol (150 ml) were added 52 gm (500 mMol) malonic acid followed by 57.75 gm (750 mMol) ammonium acetate. The suspension was stirred at reflux for 5 hours and the resulting solution was then cooled to 0° C. The resulting solid was filtered, washed with 1:1 ethyl acetate:ethanol (200 ml) and dried under vacuum for 18 hours to give 40 gm of crude 3-amino-5-methylhexanoic acid.
Quantity
43.06 g
Type
reactant
Reaction Step One
Quantity
52 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
57.75 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Amino-5-methylhexanoic acid
3-Amino-5-methylhexanoic acid
3-Amino-5-methylhexanoic acid
3-Amino-5-methylhexanoic acid
3-Amino-5-methylhexanoic acid
3-Amino-5-methylhexanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.